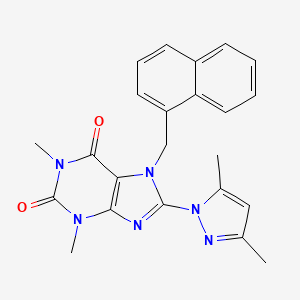

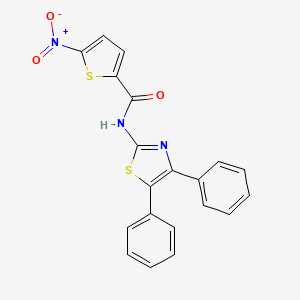

1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, also known as DCPMU, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of urea derivatives and has been found to possess a range of biochemical and physiological effects.

Scientific Research Applications

Electrochemical and Thermodynamic Behavior

One study investigated the corrosion inhibition effect of urea derivatives, highlighting their performance as inhibitors for mild steel in acid solutions. This research suggested the compounds could protect metals against corrosion, with efficiency depending on temperature and inhibitor concentration. The adsorption of the inhibitors was confirmed to follow the Langmuir adsorption isotherm, indicating their potential application in corrosion prevention technologies (Bahrami & Hosseini, 2012).

Antioxidant Activity

Another study synthesized urea, thiourea, and selenourea derivatives, assessing their in vitro antioxidant activity. The research found that compounds with selenourea functionality exhibited potent antioxidant activity, which could lead to the development of new antioxidant agents (Reddy et al., 2015).

Antitumor and Anti-cancer Applications

Further investigation into urea derivatives synthesized novel compounds demonstrating promising antitumor activities. This study supports the potential therapeutic applications of urea derivatives in cancer treatment (Ling et al., 2008).

Inhibition of Translation Initiation

Symmetrical N,N'-diarylureas were identified as activators of the eIF2α kinase heme regulated inhibitor, demonstrating the ability to reduce cancer cell proliferation by inhibiting the formation of a key translation initiation complex. This suggests a pathway for developing new anti-cancer agents (Denoyelle et al., 2012).

Photodegradation and Hydrolysis

A study on substituted urea herbicides explored their photodegradation and hydrolysis, contributing to understanding environmental impacts and degradation processes of such compounds in water (Gatidou & Iatrou, 2011).

properties

IUPAC Name |

1-(2-chlorophenyl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2OS/c1-15(2,11-7-8-20-9-11)10-17-14(19)18-13-6-4-3-5-12(13)16/h3-9H,10H2,1-2H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQIGVFNHBEGQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)NC1=CC=CC=C1Cl)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(4-methylphenyl)-3-[1-(prop-2-yn-1-yl)piperidine-4-amido]thiophene-2-carboxylate](/img/structure/B2833132.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide](/img/structure/B2833136.png)

![N-(4-Amino-2-methylphenyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide;dihydrochloride](/img/structure/B2833141.png)

![tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2833142.png)

![2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2833145.png)

![7-Methoxy-10H-thieno[3,2-a]carbazole](/img/structure/B2833146.png)

![6-[Methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B2833150.png)